1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
Overview
Description
1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group attached to a dimethylpyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole derivative with a diphenylmethyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1-(phenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanol
- 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethylamine
Uniqueness
What sets 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-(4-acetyl-1-benzhydryl-2,5-dimethylpyrrol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15-21(17(3)25)22(18(4)26)16(2)24(15)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQSCWZUIJFNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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